REACTION_SMILES
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[Br:22][CH2:23][CH2:24][CH2:25][CH2:26][Br:27].[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH2:8]([Li:9])[CH2:10][CH2:11][CH3:12].[CH:13]1([C:18](=[O:19])[O:20][CH3:21])[CH2:14][CH2:15][CH2:16][CH2:17]1.[CH:1]([NH:2][CH:3]([CH3:4])[CH3:5])([CH3:6])[CH3:7]>>[C:13]1([C:18](=[O:19])[O:20][CH3:21])([CH2:26][CH2:25][CH2:24][CH2:23][Br:22])[CH2:14][CH2:15][CH2:16][CH2:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC(C)C
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Name
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Type
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product
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Smiles
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COC(=O)C1(CCCCBr)CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |